molecular formula C15H16F3N3O B2467057 1-piperidino-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone CAS No. 478048-16-7

1-piperidino-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone

Cat. No.: B2467057
CAS No.: 478048-16-7
M. Wt: 311.308
InChI Key: HLZKPSDFQVCYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-piperidino-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone is a complex organic compound that features a piperidine ring, a benzimidazole moiety, and a trifluoromethyl group.

Scientific Research Applications

1-piperidino-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-piperidino-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency .

Chemical Reactions Analysis

Types of Reactions

1-piperidino-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 1-piperidino-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the benzimidazole moiety may interact with specific biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-piperidino-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

1-piperidin-1-yl-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O/c16-15(17,18)14-19-11-6-2-3-7-12(11)21(14)10-13(22)20-8-4-1-5-9-20/h2-3,6-7H,1,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZKPSDFQVCYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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